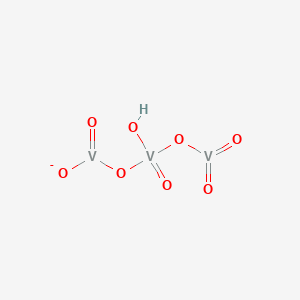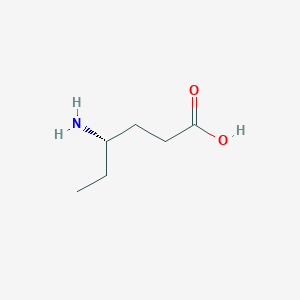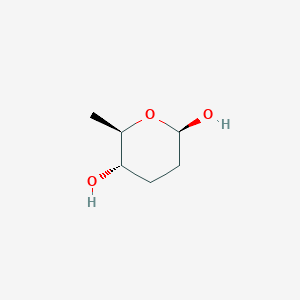
2,3-Dideoxyfucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dideoxyfucose is a derivative of fucose, a hexose deoxy sugar. It is characterized by the absence of hydroxyl groups at the second and third carbon positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dideoxyfucose typically involves the radical deoxygenation of ribonucleosides. The process includes the transformation of ribonucleosides into 2,3-dideoxynucleoside derivatives using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare ribonucleoside 2,3-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of safer and more sustainable reagents is emphasized to ensure scalability and environmental compliance.
化学反应分析
Types of Reactions: 2,3-Dideoxyfucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
2,3-Dideoxyfucose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes, particularly in glycosylation and carbohydrate metabolism.
Medicine: Research explores its potential therapeutic applications, including its use in antiviral and anticancer treatments.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of 2,3-Dideoxyfucose involves its interaction with specific molecular targets and pathways. As a sugar derivative, it can participate in glycosylation processes, affecting the structure and function of glycoproteins and glycolipids. This interaction can influence various biological pathways, including cell signaling and immune responses .
相似化合物的比较
2,3-Dideoxynucleosides: These compounds share a similar deoxygenation pattern and are used in antiviral therapies.
Fucose Derivatives: Other derivatives of fucose, such as L-fucose and 6-deoxy-L-galactose, have similar structural features but differ in their specific functional groups and biological activities.
Uniqueness: 2,3-Dideoxyfucose is unique due to its specific deoxygenation at the second and third carbon positions, which imparts distinct chemical and biological properties. Its role in glycosylation and potential therapeutic applications set it apart from other similar compounds .
属性
分子式 |
C6H12O3 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC 名称 |
(2R,5S,6R)-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C6H12O3/c1-4-5(7)2-3-6(8)9-4/h4-8H,2-3H2,1H3/t4-,5+,6-/m1/s1 |
InChI 键 |
ZCYMCBOUZXAAJG-NGJCXOISSA-N |
手性 SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O)O |
规范 SMILES |
CC1C(CCC(O1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


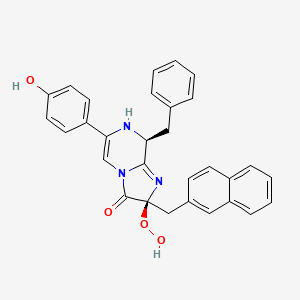
![O-{Hydroxy[((2R)-2-hydroxy-3-{[(1S)-1-hydroxypentadecyl]oxy}propyl)oxy]phosphoryl}-L-serine](/img/structure/B10776825.png)
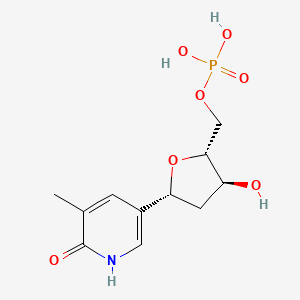
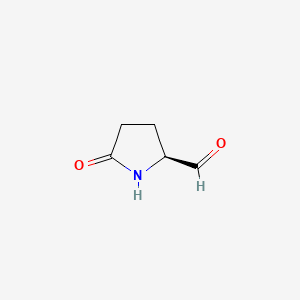
![N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane]](/img/structure/B10776838.png)
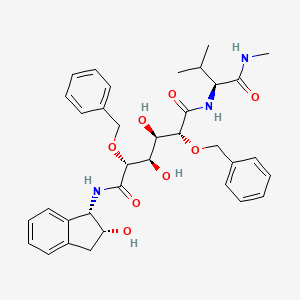
![2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10776855.png)
![3-[5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776856.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776868.png)
![2-[2-[(1R,2R)-1-amino-2-hydroxypropyl]-5-hydroxy-4-[(E)-indol-3-ylidenemethyl]imidazol-1-yl]acetic acid](/img/structure/B10776870.png)

![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776882.png)
